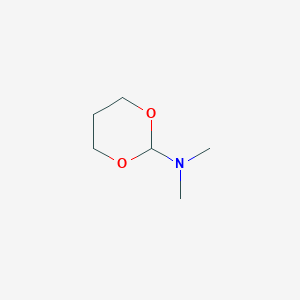

N,N-Dimethyl-1,3-dioxan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl-1,3-dioxan-2-amine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

N,N-Dimethyl-1,3-dioxan-2-amine serves as a reagent in organic synthesis. It is particularly useful for preparing various cyclic compounds due to its unique dioxane structure which facilitates nucleophilic and electrophilic reactions.

Key Reactions:

- Oxidation: Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction: Produces amines or alcohols via reducing agents such as lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution with alkyl halides or acyl chlorides.

Pharmaceutical Development

The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its ability to form stable complexes with various substrates makes it a candidate for developing new drugs targeting specific biological pathways.

Case Study:

A study investigated the use of this compound in synthesizing analogs of known pharmaceuticals, demonstrating its effectiveness in facilitating complex chemical transformations that yield biologically active molecules .

Agrochemical Production

In the agrochemical industry, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation of various functional groups necessary for biological activity against pests.

Fine Chemicals Manufacturing

The compound is employed in the production of fine chemicals due to its reactivity and ability to undergo various transformations under mild conditions. It can be synthesized on a large scale while maintaining high purity levels.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent for cyclic compounds |

| Pharmaceutical Intermediates | Intermediate for drug synthesis |

| Agrochemicals | Building block for pesticides and herbicides |

Polymer Chemistry

This compound has been studied for its role in polymer degradation processes. It has shown potential in aminolysis reactions that can modify polymer properties, enhancing their functionality and biodegradability .

Propriétés

Numéro CAS |

19449-32-2 |

|---|---|

Formule moléculaire |

C6H13NO2 |

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

N,N-dimethyl-1,3-dioxan-2-amine |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3 |

Clé InChI |

SSGCBTSVDLLNIP-UHFFFAOYSA-N |

SMILES |

CN(C)C1OCCCO1 |

SMILES canonique |

CN(C)C1OCCCO1 |

Key on ui other cas no. |

19449-32-2 |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.